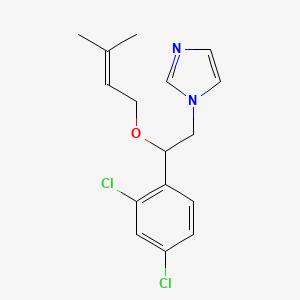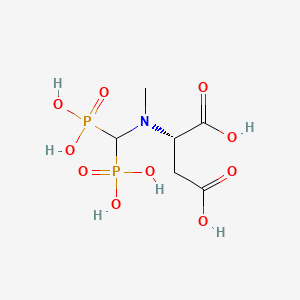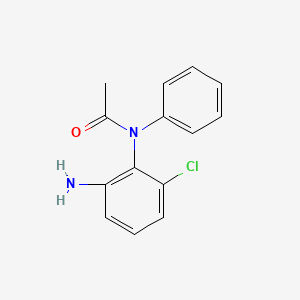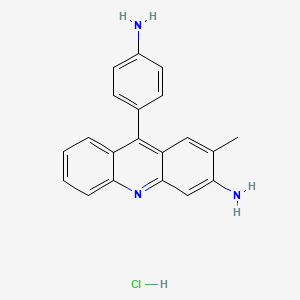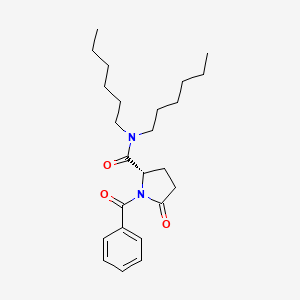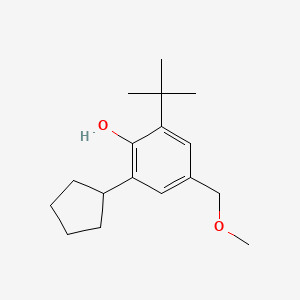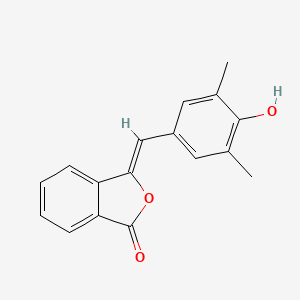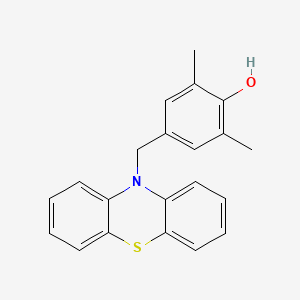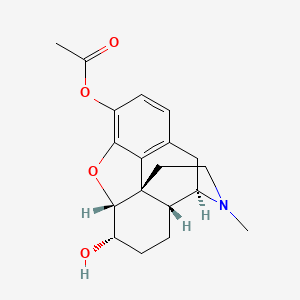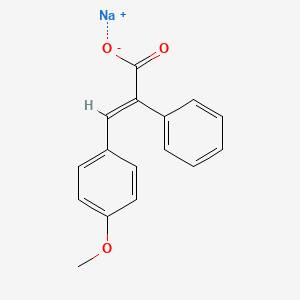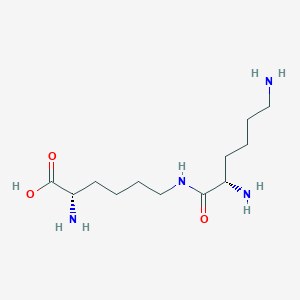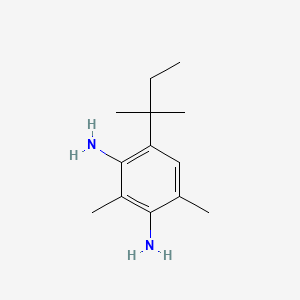
4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two amino groups attached to a benzene ring, which is further substituted with a 1,1-dimethylpropyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine typically involves the following steps:
Nitration: The starting material, 2,6-dimethylbenzene, undergoes nitration to introduce nitro groups at the 1 and 3 positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the benzene ring with 1,1-dimethylpropyl chloride in the presence of a base such as sodium hydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors for the reduction step and large-scale alkylation reactors for the final step are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,1-Dimethylpropyl)phenol: Similar structure but with a hydroxyl group instead of amino groups.
4-(1,1-Dimethylpropyl)-α-methyl-benzenepropanal: Contains an aldehyde group instead of amino groups.
Phenol, 4-(1,1-dimethylpropyl)-: Similar structure with a hydroxyl group.
Uniqueness
4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine is unique due to the presence of two amino groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different functional groups, such as hydroxyl or aldehyde groups.
Propriétés
Numéro CAS |
84282-23-5 |
|---|---|
Formule moléculaire |
C13H22N2 |
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
2,4-dimethyl-6-(2-methylbutan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C13H22N2/c1-6-13(4,5)10-7-8(2)11(14)9(3)12(10)15/h7H,6,14-15H2,1-5H3 |
Clé InChI |
UKPBRMXSRADUQM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=C(C(=C(C(=C1)C)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


